An In-depth Technical Guide to 1,4-Dioxocane-5,8-dione: Structure, Properties, and Potential Applications
An In-depth Technical Guide to 1,4-Dioxocane-5,8-dione: Structure, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data specifically for 1,4-Dioxocane-5,8-dione is limited. This guide is constructed based on established principles of organic chemistry and extrapolated data from analogous eight-membered ring dilactones and related cyclic esters.
Introduction
1,4-Dioxocane-5,8-dione is a heterocyclic organic compound featuring an eight-membered ring containing two oxygen atoms (at positions 1 and 4) and two ketone functionalities (at positions 5 and 8). This structure, a cyclic di-ester, presents significant interest in the fields of polymer chemistry and materials science. As a monomer, it holds the potential for ring-opening polymerization to yield polyesters with unique properties, potentially offering novel biomaterials for drug delivery, tissue engineering, and other advanced applications. The eight-membered ring structure imparts a degree of conformational flexibility and strain that influences its reactivity and the properties of its resulting polymers.
Chemical Structure and Identification
The fundamental structure of 1,4-Dioxocane-5,8-dione is defined by its eight-membered ring. Understanding this structure is key to predicting its chemical behavior.
Molecular Structure:
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IUPAC Name: 1,4-Dioxocane-5,8-dione
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Molecular Formula: C₆H₈O₄
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Molecular Weight: 144.12 g/mol
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CAS Number: 21962-84-5 (Note: This CAS number has been associated with other compounds in some databases, highlighting the scarcity of specific data for this molecule.)
The relationship between the core structure of 1,4-Dioxocane-5,8-dione and its key chemical characteristics is illustrated below. The presence of two ester linkages within the eight-membered ring is the primary determinant of its reactivity and potential for polymerization.
Caption: Relationship between the structure of 1,4-Dioxocane-5,8-dione and its properties.
Physicochemical Properties (Predicted)
The following table summarizes the predicted physicochemical properties of 1,4-Dioxocane-5,8-dione based on its structure and data from analogous compounds.
| Property | Predicted Value/Characteristic |
| Appearance | White to off-white crystalline solid |
| Melting Point | Expected to be in the range of 100-150 °C |
| Boiling Point | Decomposes upon heating at atmospheric pressure |
| Solubility | Soluble in many common organic solvents (e.g., THF, chloroform, ethyl acetate). Limited solubility in non-polar solvents and water. |
| Stability | Sensitive to moisture and heat. Prone to hydrolysis, especially in the presence of acids or bases. |
Synthesis of Eight-Membered Ring Dilactones: A General Protocol
The synthesis of medium-sized rings, such as the eight-membered ring of 1,4-Dioxocane-5,8-dione, can be challenging due to entropic factors that favor intermolecular reactions over intramolecular cyclization. High-dilution techniques are often employed to promote the desired ring-closing reaction. A plausible synthetic route is the cyclodimerization of a suitable hydroxy acid precursor.
General Experimental Protocol: Macrolactonization
This protocol describes a general method for the synthesis of eight-membered dilactones from a corresponding ω-hydroxycarboxylic acid.
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Precursor Synthesis: Synthesize the appropriate linear precursor, which for 1,4-Dioxocane-5,8-dione would be 3-(2-hydroxyethoxy)propanoic acid.
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High-Dilution Setup: A reaction vessel equipped with a mechanical stirrer, a reflux condenser, and two syringe pumps is charged with a large volume of a suitable high-boiling, non-polar solvent (e.g., toluene). The solvent is heated to reflux.
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Slow Addition: A solution of the hydroxy acid precursor and a cyclization agent (e.g., Yamaguchi reagent, Mukaiyama's reagent) in the same solvent are prepared. These solutions are added dropwise to the refluxing solvent over an extended period (e.g., 12-24 hours) using the syringe pumps to maintain high dilution conditions.
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Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then subjected to an appropriate aqueous work-up to remove any remaining reagents and byproducts.
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Purification: The crude product is purified by column chromatography on silica gel to isolate the desired cyclic dilactone.
Causality in Experimental Choices:
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High Dilution: This is the most critical factor. By keeping the concentration of the linear precursor extremely low, the probability of two ends of the same molecule reacting to form a ring (intramolecular reaction) is increased relative to the probability of two different molecules reacting to form linear oligomers or polymers (intermolecular reaction).
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Choice of Cyclization Reagent: Reagents like the Yamaguchi or Mukaiyama reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the hydroxyl group, thus facilitating lactonization under milder conditions.
Caption: A generalized workflow for the synthesis of 1,4-Dioxocane-5,8-dione.
Chemical Reactivity and Ring-Opening Polymerization
The key chemical feature of 1,4-Dioxocane-5,8-dione is the presence of two ester linkages within a strained eight-membered ring. This makes the molecule susceptible to nucleophilic attack, leading to ring-opening.
Hydrolysis: The ester bonds are susceptible to hydrolysis under both acidic and basic conditions, yielding the parent hydroxy acid. This property is fundamental to the potential biodegradability of polymers derived from this monomer.
Ring-Opening Polymerization (ROP): 1,4-Dioxocane-5,8-dione is a promising monomer for ROP to produce aliphatic polyesters. The driving force for this polymerization is the relief of ring strain. The polymerization can be initiated by a variety of catalysts, including organometallic compounds (e.g., tin octoate), and organic catalysts (e.g., amines, phosphines).[1] The choice of catalyst can influence the polymerization kinetics, the molecular weight of the resulting polymer, and the stereochemistry of the polymer backbone.
Caption: The process of ring-opening polymerization of 1,4-Dioxocane-5,8-dione.
Spectroscopic Characterization (Predicted)
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methylene protons adjacent to the ether oxygen and the carbonyl groups. The exact chemical shifts and coupling patterns would depend on the conformational dynamics of the eight-membered ring in solution.
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¹³C NMR: The carbon NMR spectrum should exhibit distinct signals for the carbonyl carbons (typically in the range of 160-180 ppm) and the methylene carbons adjacent to the oxygen atoms.
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Infrared (IR) Spectroscopy: A strong characteristic absorption band for the C=O stretching of the ester functional groups is expected in the region of 1730-1750 cm⁻¹. C-O stretching bands would also be present.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the cleavage of the ester linkages and the eight-membered ring.[2]
Applications and Future Perspectives
The primary potential application of 1,4-Dioxocane-5,8-dione lies in its use as a monomer for the synthesis of biodegradable polyesters. These polymers could find applications in:
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Drug Delivery: As a matrix for the controlled release of therapeutic agents. The degradation rate of the polymer, and thus the drug release profile, could potentially be tuned by copolymerization with other cyclic esters.
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Tissue Engineering: As a scaffold material for cell growth and tissue regeneration. The biocompatibility and biodegradability of the resulting polyester would be crucial for such applications.
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Specialty Polymers: The incorporation of an eight-membered ring monomer could impart unique thermal and mechanical properties to polyesters compared to those derived from more common six-membered lactones.
Further research is needed to develop efficient and scalable syntheses of 1,4-Dioxocane-5,8-dione and to fully characterize its polymerization behavior and the properties of the resulting polymers. The exploration of its copolymerization with other cyclic monomers could lead to a new class of biodegradable materials with tailored properties for a wide range of applications.
References
- Boykin, D. W., Sullins, D. W., & Eisenbraun, E. J. (1992). 17O NMR Spectroscopy of Lactones. Magnetic Resonance in Chemistry, 30(2), 154-156.
- Ji, D. S., Zhang, R., Han, X. Y., Chai, H. L., Gu, Y., Hu, X. Q., & Xu, P. F. (2024). Enantioselective synthesis of 8-membered lactone derivatives via organocatalytic cascade reactions. Organic Chemistry Frontiers, 11(10), 2821-2826.
- Li, W., & Waymouth, R. M. (2022). A Cation-Dependent Dual Activation Motif for Anionic Ring-Opening Polymerization of Cyclic Esters. Journal of the American Chemical Society, 144(19), 8459–8464.
- Nakajima, H., & Takeda, K. (2006). Total Synthesis of Natural 8- and 9-Membered Lactones: Recent Advancements in Medium-Sized Ring Formation. Chemical Reviews, 106(12), 4977-5028.
- Thomas, C. M. (2023). Progress of Ring-Opening Polymerization of Cyclic Esters Catalyzed by Iron Compounds. Organometallics, 42(10), 995–1018.
- van der Vlugt, J. I., & de Bruin, B. (2020). New method for constructing 8-membered ring compounds. HIMS University of Amsterdam.
- Yin, Y., & Li, Y. (2001). Mass spectrometric study of six cyclic esters. Journal of Mass Spectrometry, 36(5), 553-558.
